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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The advent of super-resolution microscopy has broken the diffraction barrier of

light, enabling the visualization of cellular structures and molecular interactions with

unprecedented detail. At the forefront of this revolution are advanced fluorescent probes

specifically engineered for techniques such as Stimulated Emission Depletion (STED),

Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction

Microscopy (dSTORM). This document provides a comprehensive guide to the application of

MB 543 DBCO, a bright and photostable orange fluorescent dye, in these cutting-edge imaging

modalities. Its dibenzocyclooctyne (DBCO) moiety allows for straightforward and efficient

labeling of azide-modified biomolecules via copper-free click chemistry, making it an ideal tool

for high-resolution cellular imaging.

Photophysical and Chemical Properties of MB 543
DBCO
MB 543 is a rhodamine-based dye characterized by its high hydrophilicity, strong absorption,

and high fluorescence quantum yield. Its exceptional photostability and pH insensitivity (from

pH 3 to 10) make it a robust probe for a wide range of biological imaging applications.[1][2] The

DBCO group enables covalent labeling to azide-containing molecules through a strain-

promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This
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bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions

without the need for a cytotoxic copper catalyst.

A summary of the key quantitative data for MB 543 DBCO is presented in the table below for

easy reference and comparison.

Property Value Reference

Excitation Maximum (λex) 543 - 544 nm [3][4]

Emission Maximum (λem) 560 - 566 nm [1][2]

Extinction Coefficient 105,000 cm⁻¹M⁻¹ [4]

Recommended Excitation

Laser
532 nm

Solubility Water, DMSO, DMF, MeOH [4]

Reactive Group Dibenzocyclooctyne (DBCO)

Reaction Specificity Azide groups

Experimental Protocols
Labeling of Biomolecules with MB 543 DBCO via
Copper-Free Click Chemistry
This protocol describes the general procedure for labeling azide-modified biomolecules (e.g.,

proteins, antibodies, or nucleic acids) with MB 543 DBCO.

Materials:

Azide-modified biomolecule

MB 543 DBCO

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Phosphate-Buffered Saline (PBS), pH 7.4
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Spin desalting columns or dialysis equipment for purification

Procedure:

Prepare Stock Solution: Dissolve MB 543 DBCO in anhydrous DMSO or DMF to a final

concentration of 1-10 mM.

Prepare Biomolecule: Dissolve the azide-modified biomolecule in PBS at a suitable

concentration.

Conjugation Reaction: Add a 2-4 fold molar excess of the MB 543 DBCO stock solution to

the azide-modified biomolecule. The final concentration of the organic solvent (DMSO or

DMF) should be kept below 20% to avoid denaturation of the biomolecule.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at

4°C, protected from light.

Purification: Remove the unreacted MB 543 DBCO from the labeled biomolecule using a

spin desalting column or by dialysis against PBS.

Quantification and Storage: Determine the degree of labeling (DOL) by measuring the

absorbance at 280 nm (for the protein) and ~544 nm (for MB 543). Store the labeled

biomolecule at 4°C or -20°C, protected from light.

Labeling Workflow

Azide-modified
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Copper-free click chemistry labeling workflow.
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Super-Resolution Microscopy Protocols
MB 543 is well-suited for STED microscopy due to its high photostability. The following protocol

provides a general guideline for STED imaging of cells labeled with MB 543 DBCO.

Materials:

Cells grown on coverslips

MB 543-labeled antibody or other targeting molecule

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Mounting medium suitable for STED (e.g., ProLong Diamond)

Protocol:

Cell Culture and Labeling:

Culture cells on high-precision coverslips.

Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

Block non-specific binding sites with 5% BSA in PBS for 1 hour.

Incubate with the MB 543-labeled primary antibody (or other targeting molecule) in

blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

Wash the cells three times with PBS.

(Optional) Incubate with a secondary antibody if the primary is not directly labeled.

Mounting:
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Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.

Allow the mounting medium to cure as per the manufacturer's instructions.

STED Imaging:

Use an excitation laser at ~532 nm.

Employ a STED depletion laser with a wavelength in the range of 650-775 nm. A 775 nm

depletion laser is commonly used for red-emitting dyes and is expected to be effective for

MB 543.

Adjust the STED laser power to achieve the desired resolution, balancing signal intensity

and photobleaching. Start with a low power and gradually increase it.

Acquire images using a high-sensitivity detector.

STED Imaging Principle
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Principle of STED microscopy.

For dSTORM and PALM, the photoswitching properties of the fluorophore are critical. While MB

543 is not a traditional photoswitchable dye, rhodamine-based dyes can exhibit photoswitching

behavior in the presence of specific imaging buffers.

Materials:

Labeled cells on coverslips (prepared as for STED)

dSTORM/PALM imaging buffer: A buffer containing a primary thiol (e.g., β-

mercaptoethylamine, MEA, or L-cysteine) and an oxygen scavenging system (e.g., glucose

oxidase and catalase).

dSTORM Imaging Buffer Recipe (example):

50 mM Tris-HCl, pH 8.0

10 mM NaCl

10% (w/v) Glucose

50 mM MEA

0.5 mg/mL Glucose Oxidase

40 µg/mL Catalase

Protocol:

Sample Preparation: Prepare the labeled sample as described for STED imaging.

Imaging:

Replace the storage buffer with freshly prepared dSTORM/PALM imaging buffer.

Use a high-power laser (e.g., 532 nm) to excite the MB 543 fluorophores and induce

photoswitching.
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Acquire a time series of thousands of images, capturing the stochastic blinking of

individual fluorophores.

Use appropriate software to localize the single-molecule events in each frame and

reconstruct the final super-resolved image.

dSTORM/PALM Workflow
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Workflow for dSTORM/PALM imaging.
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Conclusion
MB 543 DBCO is a versatile and high-performance fluorescent probe for super-resolution

microscopy. Its bright, photostable nature and suitability for copper-free click chemistry make it

an excellent choice for STED, PALM, and dSTORM applications. The provided protocols offer a

starting point for researchers to implement this powerful tool in their own studies, paving the

way for new discoveries at the nanoscale. Optimization of labeling and imaging parameters for

specific experimental systems is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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